Heptylamine

Overview

Description

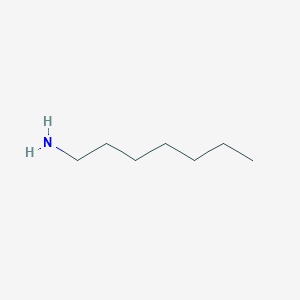

Heptylamine, also known as 1-heptanamine, is an organic compound with the molecular formula C7H17N. It is a primary amine with a seven-carbon alkyl chain attached to an amino group. This compound is a colorless liquid with a strong, fishy odor, and it is soluble in water and organic solvents. It is used in various industrial applications, including as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptylamine can be synthesized through several methods. One common method involves the reduction of heptanenitrile (heptanenitrile is reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon). Another method involves the reaction of heptanal with ammonia in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of heptanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert heptanenitrile to this compound. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Heptylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form heptanal or heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: this compound can be reduced to form heptane using strong reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Heptanal, heptanoic acid.

Reduction: Heptane.

Substitution: Secondary and tertiary amines.

Scientific Research Applications

Polymer Chemistry

Plasma Polymerization:

Heptylamine is utilized in plasma polymerization processes to modify surfaces for enhanced biological compatibility. Recent studies have demonstrated that using this compound in atmospheric pressure plasma jets can significantly improve the attachment and growth of mammalian cells on polystyrene surfaces. This modification allows for spatially defined treatment areas that enhance cell adhesion through the introduction of amino groups on the surface .

Table 1: Effects of this compound Plasma Polymerization on Cell Adhesion

| Surface Material | Treatment Method | Cell Type | Adhesion Improvement |

|---|---|---|---|

| Polystyrene | Plasma polymerization | Mammalian cells | Significant increase |

| Ti6Al4V Alloy | Plasma polymerized this compound | Mesenchymal stem cells | Notable enhancement |

Biomedical Applications

Irritant Contact Dermatitis:

this compound has been identified as a potential irritant that inhibits volume-regulated anion channels (VRAC) in human epidermal keratinocytes. This inhibition suggests a mechanism for irritant contact dermatitis, as this compound induces Ca-store depletion and modulates inflammatory responses . Understanding these interactions is crucial for developing treatments for skin irritations.

Cell Culture Substrates:

The incorporation of this compound into polymer films has been shown to enhance cell adhesion and proliferation, particularly in tissue engineering applications. The presence of amino groups facilitates interactions with fibronectin, promoting cell attachment and spreading .

Analytical Chemistry

Ion-Pairing Agent:

In analytical chemistry, this compound serves as an ion-pairing agent in chromatographic techniques. It has been used effectively in gradient modes during mass spectrometry to analyze complex mixtures, particularly oligosaccharides . This application highlights its role in enhancing the resolution and sensitivity of analytical methods.

Case Studies

Case Study 1: this compound in Surface Modification

A study investigated the modification of Ti6Al4V alloy surfaces using low-temperature plasma polymerized this compound. The results indicated a significant increase in cell adhesion due to the functionalization with amino groups, suggesting potential applications in orthopedic implants where biocompatibility is critical .

Case Study 2: Mechanistic Insights into Irritant Effects

Research focused on the mechanisms by which this compound induces skin irritation revealed that it acts as a blocker of VRACs, contributing to Ca depletion in keratinocytes. This finding provides insight into how exposure to certain amines can lead to inflammatory skin conditions, emphasizing the need for careful handling in cosmetic formulations .

Mechanism of Action

Heptylamine exerts its effects through various mechanisms:

Volume-Regulated Anion Channel (VRAC) Inhibition: this compound inhibits the activity of VRACs in normal human epidermal keratinocytes. .

Calcium Mobilization: this compound induces the mobilization of intracellular calcium, which plays a role in its irritant effects on the skin

Comparison with Similar Compounds

Heptylamine can be compared with other alkylamines, such as:

Hexylamine (C6H15N): Similar to this compound but with a six-carbon alkyl chain. It has similar chemical properties but slightly different reactivity due to the shorter chain length.

Octylamine (C8H19N): Similar to this compound but with an eight-carbon alkyl chain. It has similar chemical properties but slightly different reactivity due to the longer chain length.

Butylamine (C4H11N): A shorter-chain alkylamine with different physical and chemical properties compared to this compound

This compound is unique in its specific chain length, which influences its solubility, reactivity, and applications in various fields.

Biological Activity

Heptylamine, a straight-chain aliphatic amine, has garnered attention in various biological studies due to its unique properties and potential applications in pharmacology and toxicology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and implications for medical applications.

This compound (C₇H₁₅N) is characterized by its long hydrophobic carbon chain, which influences its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Inhibition of Volume-Regulated Anion Channels (VRAC)

One of the primary biological activities of this compound is its ability to inhibit volume-regulated anion channels (VRAC). Research has shown that this compound can significantly reduce the current through VRAC in human epidermal keratinocytes (NHEKs). This inhibition is voltage-independent and occurs through a mechanism that involves the depletion of intracellular calcium stores rather than an increase in cytosolic calcium levels. The effective concentration (IC50) for this inhibition has been reported at approximately 2.9 mM under isotonic conditions .

Cutaneous Irritation and Contact Dermatitis

This compound is recognized as a cutaneous irritant, contributing to irritant contact dermatitis. The mechanism underlying this irritation involves the modulation of VRAC activity, leading to cellular responses associated with inflammation and irritation. Studies indicate that this compound induces Ca²⁺-store depletion, which is critical for the irritant effects observed in skin tissues .

Study on Wound Healing

A recent study explored the use of this compound in enhancing the delivery of multipotent adult progenitor cells (MAPCs) for wound healing applications. The researchers developed a functionalized dressing using this compound-coated silicone, which facilitated the transfer and retention of MAPCs onto diabetic wounds. The results demonstrated improved healing rates in treated wounds compared to controls, highlighting the potential therapeutic applications of this compound in regenerative medicine .

Data Table: Biological Effects of this compound

Research Findings

- VRAC Modulation : this compound has been shown to reversibly inhibit VRAC activity in NHEKs, suggesting its potential role as a pharmacological agent targeting ion channels involved in cellular swelling responses .

- Irritant Properties : The irritant nature of this compound is linked to its ability to alter membrane dynamics and induce inflammatory responses through calcium signaling pathways .

- Stem Cell Therapy Applications : The functionalization of medical devices with this compound demonstrates its utility in enhancing stem cell delivery systems, potentially improving outcomes in chronic wound management .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing heptylamine in laboratory settings, and how can its purity be validated?

- Methodology : this compound can be synthesized via reductive amination of heptanal using catalysts like Raney nickel or via alkylation of ammonia with 1-bromoheptane. Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) for molecular identification and nuclear magnetic resonance (NMR) for structural confirmation. Quantify impurities using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and cross-reference with established protocols .

- Example Table :

| Parameter | Method | Acceptable Threshold |

|---|---|---|

| Purity | HPLC | ≥98% |

| Boiling Point | Distillation | 155–157°C |

| NMR Shift (δ, ppm) | H NMR | 0.9–2.7 (m, CH) |

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodology : this compound is corrosive (GHS05) and flammable (GHS02). Use fume hoods for ventilation, nitrile gloves, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers away from oxidizers and acids. Emergency spill protocols involve neutralization with dilute acetic acid followed by adsorption using vermiculite .

Q. How should researchers design experiments to characterize this compound’s physical-chemical properties?

- Methodology : Measure melting point (mp) via differential scanning calorimetry (DSC), boiling point (bp) using a distillation apparatus, and density via pycnometry. Determine solubility by incremental addition to solvents (water, ethanol, chloroform) under controlled agitation. Document pH using a calibrated meter in aqueous solutions. Compare results against literature values (e.g., CAS 111-68-2) and validate with triplicate trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

- Methodology : Conduct a systematic review of primary literature to identify variables such as exposure duration, model organisms, and dosage. Replicate conflicting experiments under standardized conditions (e.g., OECD Test Guidelines 423 for acute oral toxicity). Use statistical tools (ANOVA, t-tests) to analyze variance. For example, discrepancies in LD values may arise from differences in solvent carriers or animal strains. Cross-reference findings with regulatory databases (e.g., ECHA, TSCA) .

Q. What experimental approaches are effective in studying this compound’s stability under varying pH and temperature conditions?

- Methodology : Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 24-hour intervals. Identify decomposition products (e.g., NH, NOx) using GC-MS. For kinetic analysis, apply the Arrhenius equation to calculate activation energy. Note that stability decreases in acidic conditions due to protonation-induced reactivity .

Q. How can researchers optimize this compound’s role as a ligand or intermediate in organic synthesis?

- Methodology : Screen reaction parameters (solvent polarity, stoichiometry, catalysts) in model reactions (e.g., Schiff base formation). Use design of experiments (DoE) to identify optimal conditions. Characterize intermediates via FTIR (C-N stretch at ~1640 cm) and C NMR. Compare yield and selectivity against alternative amines (e.g., hexylamine, octylamine) to assess efficacy .

Q. Data Contradiction Analysis

Q. How should conflicting data on this compound’s aquatic toxicity be addressed in environmental risk assessments?

- Methodology : Re-evaluate test conditions (e.g., OECD 201 vs. 202 guidelines for algae/daphnia). Control variables include water hardness, temperature, and dissolved oxygen. Use species-specific sensitivity ratios (SSR) to weight data reliability. If discrepancies persist, apply probabilistic models (e.g., Species Sensitivity Distributions) to derive conservative thresholds .

Properties

IUPAC Name |

heptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYIASZWHGOTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130166-51-7 | |

| Record name | 1-Heptanamine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130166-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020681 | |

| Record name | Heptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-68-2 | |

| Record name | Heptylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.